molecular formula C8H6F2O2 B067421 2,3-Difluoro-6-methoxybenzaldehyde CAS No. 187543-87-9

2,3-Difluoro-6-methoxybenzaldehyde

Cat. No. B067421
M. Wt: 172.13 g/mol
InChI Key: AKOJAYHBKACKNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,3-Difluoro-6-methoxybenzaldehyde often involves cyclization reactions and solvent-free conditions, employing methods such as microwave irradiation for efficiency. For instance, Arslan and Algül (2007) described the synthesis of a benzothiazole derivative through the cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde, highlighting the role of microwave irradiation and solvent-free conditions in the synthesis process (Arslan & Algül, 2007).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds are often investigated using both ab initio (HF) and density functional theory methods (DFT), as demonstrated by Arslan and Algül (2007). Their study on benzothiazole derivatives provided insights into the molecular structure, indicating that DFT methods, especially B3LYP, offer superior accuracy for molecular problems compared to HF approaches (Arslan & Algül, 2007).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 2,3-Difluoro-6-methoxybenzaldehyde can lead to various derivatives through processes such as oxidation, reduction, and complex formation. For example, the reduction of 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde resulted in methoxymethyl or methyl analogues, which were then oxidized to corresponding o-benzoquinones, demonstrating the compound's versatile reactivity and potential for derivatization (Arsenyev et al., 2016).

Scientific Research Applications

Synthesis and Anticancer Activity

A study by Lawrence et al. (2003) described the synthesis of fluorinated analogues of combretastatin A-4, utilizing fluorinated benzaldehydes, including 2,3-difluoroanisole derivatives. These compounds, through the Wittig synthesis, led to the creation of fluoro-substituted stilbenes with potent anticancer properties, highlighting the role of such benzaldehydes in the development of novel therapeutic agents (Lawrence et al., 2003).

Catalysis and Oxidation Reactions

Ghorbanloo and Alamooti (2017) investigated the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, using 2-hydroxy-3-methoxybenzaldehyde as a precursor. This catalyst exhibited high activity and reusability for the oxidation of primary alcohols and hydrocarbons, demonstrating the utility of methoxybenzaldehydes in creating efficient and environmentally friendly catalysts (Ghorbanloo & Alamooti, 2017).

Molecular Characterization and Structure Analysis

Arslan and Algül (2007) focused on the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole, exploring its molecular structure through ab initio and density functional theory methods. Although not directly involving 2,3-difluoro-6-methoxybenzaldehyde, this research underscores the importance of related methoxybenzaldehydes in studying molecular properties and behaviors, which can inform the design and synthesis of functional materials and molecules (Arslan & Algül, 2007).

Natural Resources and Biosynthesis

Kundu and Mitra (2016) reviewed the occurrence, isolation, applications, and biosynthesis of methoxybenzaldehydes in plants. They highlighted the significant roles these compounds play in the food and cosmetic industries due to their fragrant properties and medicinal benefits. This research provides insight into the natural abundance and utility of methoxybenzaldehydes, including 2,3-difluoro-6-methoxybenzaldehyde, in various industrial applications (Kundu & Mitra, 2016).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray .

properties

IUPAC Name

2,3-difluoro-6-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOJAYHBKACKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378886
Record name 2,3-Difluoro-6-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-6-methoxybenzaldehyde

CAS RN

187543-87-9
Record name 2,3-Difluoro-6-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Difluoro-o-anisaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of lithium diisopropylamide, 2M in THF/n-heptane (171 mL, 341 mmol) was further diluted with dry THF (250 mL) and cooled under nitrogen to −75° C. 3,4-Difluoroanisole (46.8 g, 325 mmol) in dry THF (100 mL) was added dropwise and the mixture stirred at −75° C. for 1 h. Dry N,N-dimethylformamide (27.6 mL, 358 mmol) was added dropwise and the mixture stirred for 10 mins at −70° C. Acetic acid (30 mL) and water (400 mL) were added, warming the temperature to 10° C. Extracted into diethyl ether (2×300 mL). Combined extracts were washed with water (250 mL), aqueous hydrochloric acid (0.2 N, 400 mL) and brine (2×250 mL), dried (MgSO4) and the solvent evaporated in vacuo to give a red/orange oil which crystallised. Purification was by recrystallisation from diethyl ether/petroleum ether 40–60 to give (53.0 g, 95%) of solid; δH (300 MHz, CDCl3) 10.40 (1H, s, CHO), 7.37 (1H, q, ArH), 6.71 (1H, m, ArH), and 3.93 (3H, s OCH3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF n-heptane
Quantity
171 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
46.8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
27.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Yield
95%

Synthesis routes and methods II

Procedure details

A solution of 1,2-difluoro-4-methoxy-benzene (Aldrich; 10.0 g, 69.4 mmol) in dry tetrahydrofuran (500 mL) was cooled to −78° C. under a nitrogen atmosphere. A solution of lithium diisopropylamide (available from Aldrich Chemical Company, Inc., 1001 West Saint Paul Avenue, Milwaukee, Wis. 53233, USA; 1.8 M in tetrahydrofuran/heptane/ethylbenzene, 40 mL, 72.9 mmol) was added dropwise by syringe. The reaction mixture was warmed to −55° C. and held at this temperature for 1 h. The mixture was then cooled again to −78° C., and dry N,N-dimethylformamide (10.7 mL, 139 mmol) was added by syringe. The cooling bath was removed and the reaction was allowed to warm to −10° C. and quenched by the addition of ice flakes (˜200 mL) and a solution of saturated ammonium chloride (200 mL). Ethyl acetate (200 mL) was added, the layers were separated and the aqueous later was extracted with ethyl acetate (200 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered, evaporated, and purified by silica gel chromatography, eluting with 0-30% ethyl acetate/hexanes to give 2,3-difluoro-6-methoxy-benzaldehyde (7.0 g, 59% yield) as an oil that solidified upon standing.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
10.7 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of lithium diisopropylamide, 2M in TBF/n-heptane (171 mL, 341 mmol) was further diluted with dry THF (250 mL) and cooled under nitrogen to −75° C. 3,4-Difluoroanisole (46.8 g, 325 mmol) in dry THF (100 mL) was added dropwise and the mixture stirred at −75° C. for 1 h. Dry N,N-dimethylformnamide (27.6 mL, 358 mmol) was added dropwise and the mixture stirred for 10 mins at −70° C. Acetic acid (30 mL) and water (400 mL) were added, warming the temperature to 10° C. Extracted into diethyl ether (2×300 mL). Combined extracts were washed with water (250 mL), aqueous hydrochloric acid (0.2 N, 400 mL) and brine (2×250 mL), dried (MgSO4) and the solvent evaporated in vacuo to give a red/orange oil which crystallised. Purification was by recrystallisation from diethyl ether/petroleum ether 40-60 to give (53.0g, 95%) of solid; δH (300 MHz, CDCl3) 10.40 (1H, s, CHO), 7.37 (1H, q, ArH), 6.71 (1H, m, ArH), and 3.93 (3H, s OCH3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
TBF n-heptane
Quantity
171 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
46.8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Yield
95%

Synthesis routes and methods IV

Procedure details

To a solution of diisopropylamine (14.6 mL, 103.5 mmol) in dry THF (50 mL) cooled to −78° C. was added a solution of BuLi (1.6 M in hexane, 47 mL, 75.9 mmol) dropwise under argon, keeping the temperature below −60° C. It was stirred at this temperature for 15 minutes after which a solution of 1,2-difluoro-4-(methyloxy)benzene (10 g, 69 mmol) in dry THF (50 mL) was added slowly. The mixture was left stirring at −78° C. for 45 minutes followed by slow addition of DMF (6.37 mL, 82.8 mmol) maintaining the temperature below −60° C. The resulting mixture was stirred at −78° C. for circa 3.5 hours after which water (100 mL) was added and the cooling removed to allow it to warm up to room temperature. It was diluted with EtOAc and the organic separated. The aqueous was re-extracted with EtOAc (3×) and the combined organics washed with brine and dried over MgSO4. The crude material (10.26 g) was purified by flash chromatography to afford the title compound (D25) (9 g).
Quantity
14.6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
47 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
6.37 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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